molecular formula C28H48N4O4S B593974 13(S)-HODE-biotin CAS No. 1176496-97-1

13(S)-HODE-biotin

Cat. No. B593974
M. Wt: 536.776
InChI Key: VGSREJALHGALEV-VYRDBPJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its structure, and its role or function if it’s a biological molecule .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .

Scientific Research Applications

  • Role in Biotin Metabolism and Gene Regulation :

    • Biotin serves as a coenzyme for five carboxylases and is covalently attached to lysine residues in histones, affecting chromatin structure and gene regulation. It plays crucial roles in biotin homeostasis, involving proteins like holocarboxylase synthetase and biotinidase, and is linked to various metabolic and genetic functions (Zempleni, Wijeratne, & Hassan, 2021).
  • Impact on Cellular Processes and Signaling Pathways :

    • 13-HODE, a lipoxygenase metabolite of linoleic acid, influences nuclear signaling events in the epidermis, involving the PKC-MAP-kinase pathway. It has been observed to reverse epidermal hyperproliferation induced by docosahexaenoic acid on guinea pig skin (Mani, Iversen, & Ziboh, 1998).
    • Novel membrane target proteins for hydroxy fatty acids like HETEs and HODEs have been identified, showing their involvement in cellular actions like cell proliferation and enzyme regulation (Kang, Phillips, & Vanderhoek, 1999).
  • Applications in Disease Research :

    • Decreased levels of 13-S-HODE and expression of 15-lipoxygenase-1 in human colon cancers suggest its potential role in tumor suppression. 13-S-HODE can inhibit cell proliferation and induce apoptosis in transformed colonic epithelial cells (Shureiqi et al., 1999).
    • Dietary 13-HODE from linoleic acid is absorbed and incorporated into tissues like liver and adipose, indicating its potential effects on tissue physiology and metabolism (Zhang et al., 2020).
  • Impact on Immunological and Inflammatory Functions :

    • Biotin regulates immunological and inflammatory functions, influencing cellular metabolic pathways and transcriptional factors. It has therapeutic effects on metal allergies and is involved in epigenetic and chromatin regulation (Kuroishi, 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. It could be based on the current understanding of the compound and the gaps in knowledge .

properties

IUPAC Name

(9E,11E,13S)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7+,17-12+/t22-,23-,24+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSREJALHGALEV-VYRDBPJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13(S)-HODE-biotin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13(S)-HODE-biotin
Reactant of Route 2
13(S)-HODE-biotin
Reactant of Route 3
13(S)-HODE-biotin
Reactant of Route 4
Reactant of Route 4
13(S)-HODE-biotin
Reactant of Route 5
Reactant of Route 5
13(S)-HODE-biotin
Reactant of Route 6
13(S)-HODE-biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.